molecular formula C11H14BBrClNO2 B6299451 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester CAS No. 2121514-81-4

5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester

Cat. No. B6299451
CAS RN: 2121514-81-4
M. Wt: 318.40 g/mol
InChI Key: CRSGLCXBJIRHFU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

Pinacol boronic esters, including 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester, are synthesized through various methods. Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The structure of 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is characterized by the presence of a boronic ester group (Bpin). This group is generally considered bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common application of 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organohalide . The reaction is mild, functional group tolerant, and environmentally benign .

Preparation of Organotrifluoroborate

The compound can be converted into organotrifluoroborate . This conversion is clean and results in a mixture of organotrifluoroborate and pinacol .

Synthesis of DYRK1A Inhibitors

The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . These inhibitors are potential therapeutic agents for several neurodegenerative and neurodevelopmental disorders .

Preparation of Positron Emission Tomography (PET) Radioligand

The compound is used in the preparation of the PET radioligand [11 C]MK-1064 . This radioligand is applicable in the imaging of the orexin-2 receptor .

Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064

The compound is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist has potential applications in the treatment of sleep disorders .

Preparation of Microsomal Prostaglandin E Synthase-1 Inhibitors

The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

Safety and Hazards

While specific safety and hazards information for 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is not available, it is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of boronic acid-based linkages, including boronic acid esters, is expected to continue in the development of novel materials that show a longer lifetime and can be easily recycled . They are also expected to be utilized in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .

Mechanism of Action

Target of Action

5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it plays a crucial role in facilitating bond formation .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, with the organic groups being transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction facilitated by this compound can lead to a broad range of functional group transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that pinacol boronic esters, in general, are usually bench stable, easy to purify, and often commercially available

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of organic compounds, including anti-tumour inhibitor pyrimidine compounds .

Action Environment

The action of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .

properties

IUPAC Name

5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGLCXBJIRHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144297
Record name Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyridine-4-boronic acid pinacol ester

CAS RN

2121514-81-4
Record name Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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